Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a methyl group, a chlorine atom, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification steps . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Nalidixic Acid: An older quinolone antibiotic used primarily for urinary tract infections.
Uniqueness
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84088-51-7 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 4-chloro-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-14-8-6-4-3-5-7(8)10(13)9(11(14)15)12(16)17-2/h3-6H,1-2H3 |
InChI Key |
QJCOTVPKSYRGOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)Cl |
Origin of Product |
United States |
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